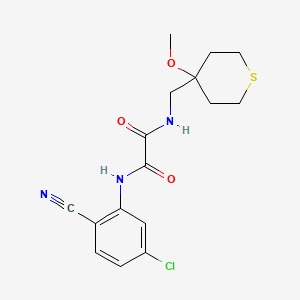

N1-(5-chloro-2-cyanophenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide

Description

The compound N1-(5-chloro-2-cyanophenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide belongs to the oxalamide class, characterized by a central oxalamide bridge (-NHC(O)C(O)NH-) flanked by diverse substituents. These analogs exhibit varied biological activities, including antiviral, enzyme inhibitory, and flavor-enhancing properties . This article compares the hypothetical properties of the target compound with structurally related oxalamides, focusing on substituent effects, synthesis, and biological relevance.

Properties

IUPAC Name |

N'-(5-chloro-2-cyanophenyl)-N-[(4-methoxythian-4-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3O3S/c1-23-16(4-6-24-7-5-16)10-19-14(21)15(22)20-13-8-12(17)3-2-11(13)9-18/h2-3,8H,4-7,10H2,1H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCHDEYRGWCPZHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCSCC1)CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Molecular Formula

- Chemical Formula : C₁₄H₁₈ClN₃O₂S

- Molecular Weight : 319.83 g/mol

Structural Features

The compound features a chloro-substituted phenyl ring, a cyanophenyl moiety, and a thiopyran ring, which are significant for its biological interactions.

Research indicates that compounds similar to N1-(5-chloro-2-cyanophenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide may interact with various biological targets, including:

- Enzyme Inhibition : Potential inhibition of cytochrome P450 enzymes (CYPs), particularly CYP1A2 and CYP2C19, which are involved in drug metabolism .

- Antimicrobial Activity : Some derivatives have shown antimicrobial properties, likely due to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Pharmacological Studies

Several studies have reported on the pharmacological effects of similar oxalamides:

- Anticancer Activity : Compounds with oxalamide structures have been evaluated for their anticancer properties. For instance, certain oxalamides have demonstrated the ability to induce apoptosis in cancer cells by activating caspase pathways .

- Anti-inflammatory Effects : Research has suggested that oxalamide derivatives can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .

- Neuroprotective Effects : Some studies indicate that similar compounds may protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of oxalamide derivatives. The researchers synthesized various compounds and tested them against different cancer cell lines. They found that certain derivatives exhibited significant cytotoxicity, with IC50 values in the low micromolar range. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

In another study, researchers investigated the antimicrobial activity of a series of oxalamides against Gram-positive and Gram-negative bacteria. The results indicated that some compounds were effective against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting potential for development as new antibiotics.

Data Table: Biological Activities of Related Compounds

Comparison with Similar Compounds

Structural Analysis and Substituent Effects

The target compound features:

- N2 : (4-Methoxytetrahydro-2H-thiopyran-4-yl)methyl (a sulfur-containing heterocycle with methoxy substitution, influencing lipophilicity and metabolic stability).

Key comparisons with evidence-based analogs:

Key Observations :

Insights :

Metabolic Stability

highlights that oxalamides (e.g., No. 1768) resist amide hydrolysis in hepatocytes, suggesting metabolic stability . The target compound’s thiopyran-methyl group may further hinder esterase activity, enhancing its half-life.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.